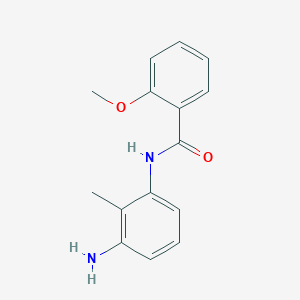

N-(3-Amino-2-methylphenyl)-2-methoxybenzamide

描述

Compound Overview and Chemical Identity

N-(3-Amino-2-methylphenyl)-2-methoxybenzamide represents a specialized member of the benzamide class of organic compounds, characterized by its complex aromatic structure and multiple functional group substituents. The compound has been systematically catalogued in major chemical databases and registry systems, establishing its importance as a research chemical with defined molecular parameters. This benzamide derivative exhibits a molecular composition that combines two distinct aromatic ring systems through an amide functional group, creating a structure that is both chemically stable and functionally diverse.

The compound's designation within chemical nomenclature systems reflects its structural complexity, with the International Union of Pure and Applied Chemistry nomenclature providing a systematic approach to describing its molecular architecture. The presence of both amino and methoxy functional groups attached to separate aromatic rings creates opportunities for diverse chemical interactions and potential synthetic applications. Chemical suppliers and research institutions have recognized this compound's value, leading to its commercial availability for scientific research purposes.

Research interest in this benzamide derivative stems from its structural similarity to other biologically active compounds within the benzamide family, while maintaining distinctive features that differentiate it from related molecules. The compound's unique substitution pattern provides researchers with opportunities to investigate structure-activity relationships and explore its potential applications in various chemical and pharmaceutical research contexts.

Historical Context and Research Significance

The development and characterization of this compound emerged from ongoing research into substituted benzamide compounds, which have demonstrated significant importance across multiple scientific disciplines. Benzamide derivatives as a class have attracted substantial research attention due to their structural versatility and the diverse biological activities exhibited by various family members. The specific substitution pattern present in this compound represents a systematic exploration of how different functional group arrangements can influence molecular properties and potential applications.

Scientific literature has documented extensive research into benzamide derivatives, with studies examining their crystal structures, hydrogen bonding patterns, and molecular interactions. These investigations have provided valuable insights into how specific structural modifications can alter chemical behavior and create new opportunities for practical applications. The systematic study of compounds like this compound contributes to the broader understanding of structure-property relationships in aromatic amide chemistry.

The compound's inclusion in major chemical databases and its availability from multiple commercial suppliers indicates sustained research interest and practical utility. Database entries spanning several years demonstrate the compound's established role in research applications, with consistent molecular characterization data supporting its use in various scientific investigations. This sustained attention reflects the compound's value as both a research tool and a potential precursor for further chemical modifications.

属性

IUPAC Name |

N-(3-amino-2-methylphenyl)-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-10-12(16)7-5-8-13(10)17-15(18)11-6-3-4-9-14(11)19-2/h3-9H,16H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHIGDYRZJAPJRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)C2=CC=CC=C2OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-2-methylphenyl)-2-methoxybenzamide typically involves the following steps:

Starting Materials: The synthesis begins with 3-amino-2-methylphenylamine and 2-methoxybenzoic acid.

Amide Bond Formation: The amine group of 3-amino-2-methylphenylamine reacts with the carboxylic acid group of 2-methoxybenzoic acid to form the amide bond. This reaction is often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

Optimized Reaction Conditions: Optimizing reaction conditions to maximize yield and purity, including precise control of temperature, solvent choice, and reaction time.

Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.

化学反应分析

Types of Reactions

N-(3-Amino-2-methylphenyl)-2-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

Reduction: Formation of amine derivatives with reduced functional groups.

Substitution: Formation of substituted benzamides with various functional groups.

科学研究应用

N-(3-Amino-2-methylphenyl)-2-methoxybenzamide has shown promise in various biological assays, particularly in antimicrobial and anticancer studies. Its mechanism of action often involves interaction with specific enzymes or receptors, leading to modulation of cellular pathways.

Case Study: Anticancer Activity

In a study exploring the anticancer properties of similar benzamide derivatives, compounds demonstrated significant inhibition of tumor growth in vitro and in vivo models. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells by activating caspase pathways .

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent. Its structural features suggest it may interact with targets involved in disease processes, making it a candidate for drug development.

Case Study: Drug Development

Research has indicated that derivatives of this compound can serve as lead compounds in the development of new treatments for conditions such as chronic obstructive pulmonary disease and atopic dermatitis. These studies highlight the importance of structure-activity relationship analyses in optimizing therapeutic efficacy .

Chemical Synthesis

This compound serves as a valuable building block in organic synthesis. It can be used to synthesize more complex molecules, including those with potential applications in pharmaceuticals and agrochemicals.

Synthetic Applications

The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which are crucial for synthesizing derivatives with enhanced properties .

Material Science

In addition to biological applications, this compound has been explored for use in developing new materials due to its unique chemical properties.

Case Study: Material Development

Studies have shown that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for various industrial applications .

作用机制

The mechanism of action of N-(3-Amino-2-methylphenyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation.

相似化合物的比较

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Features of Analogs

Key Observations :

Key Observations :

生物活性

N-(3-Amino-2-methylphenyl)-2-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features an amine functional group and a methoxybenzamide structure, contributing to its biological activity. Its molecular formula is CHNO, and it has a CAS number of 926210-98-2. The compound's structural characteristics enhance its interaction with biological targets, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in various disease pathways, which can lead to therapeutic effects.

- Receptor Modulation : It has been shown to interact with receptors that are crucial in signaling pathways related to cell growth, apoptosis, and inflammation.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been evaluated for its effectiveness against various pathogens, highlighting its potential as an antimicrobial agent.

Anticancer Activity

The compound has garnered attention for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cells, particularly in breast cancer models. The mechanism involves the upregulation of autophagy markers such as LC3II, which is associated with cell death pathways .

Antiviral Potential

Notably, this compound has been investigated for its antiviral activity, specifically against the hepatitis C virus. This suggests its relevance in the development of antiviral therapies.

Research Findings and Case Studies

Several studies have explored the biological activities of this compound:

- In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibited cancer cell proliferation across various cell lines, including those resistant to conventional therapies. The IC values were significantly lower than those observed with standard chemotherapeutic agents .

- In Vivo Studies : Animal models have shown promising results regarding the compound's efficacy in reducing tumor size and improving survival rates in treated subjects compared to control groups .

Comparative Analysis with Related Compounds

A comparative analysis of this compound with structurally similar compounds reveals variations in biological activity:

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| N-(3-Amino-4-methylphenyl)-2-methoxybenzamide | Similar amine and methoxy groups | Different substitution pattern on the phenyl ring | Moderate anticancer activity |

| N-(4-Amino-2-methylphenyl)-2-methoxybenzamide | Variation in amino group position | Potentially different biological activity | Limited data available |

| 3-Amino-2-hydroxy-6-methoxybenzamide | Hydroxy group instead of amino | Different functional group leading to distinct interactions | Lower efficacy compared to this compound |

常见问题

Q. What are the recommended synthetic routes for N-(3-Amino-2-methylphenyl)-2-methoxybenzamide, and how can purity be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions. For example:

- Step 1: React 3-amino-2-methylaniline with a protected 2-methoxybenzoyl chloride derivative (e.g., using tert-butoxycarbonyl (Boc) or tosyl groups to protect the amine) .

- Step 2: Deprotection under acidic conditions (e.g., HCl in dioxane) to yield the final compound.

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water. Purity can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (DMSO-d₆, δ 7.8–6.5 ppm for aromatic protons) .

Q. How can researchers screen the biological activity of this compound in vitro?

Methodological Answer:

- Target Identification: Prioritize targets based on structural analogs. For example, 2-methoxybenzamide derivatives are known to modulate sirtuins (chromatin regulators) and dopamine receptors .

- Assay Design:

- Dose-Response: Test concentrations from 1 nM to 100 µM, with sulpiride (D2 antagonist) as a positive control .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Confirmation:

- NMR: Assign peaks using 2D experiments (COSY, HSQC) to resolve aromatic and amide proton overlaps .

- Mass Spectrometry: High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~ 285.13).

- Purity Analysis:

- HPLC: Use a C18 column with UV detection at 254 nm; aim for ≥95% purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize receptor selectivity?

Methodological Answer:

- Analog Synthesis: Modify the 2-methoxy group (e.g., replace with Cl, CF₃) or the 3-amino-2-methylphenyl moiety (e.g., introduce bulkier substituents) .

- Pharmacological Testing:

- D2/D3/D4 Receptor Selectivity: Compare binding affinities (Kᵢ) using transfected HEK293 cells expressing individual receptor subtypes .

- Functional Assays: Measure cAMP inhibition (D2/D3) or β-arrestin recruitment (D4) to assess biased signaling .

- Computational Modeling: Dock analogs into dopamine receptor crystal structures (e.g., PDB 6CM4) to predict steric/electronic interactions .

Q. How can X-ray crystallography resolve contradictions in reported binding modes?

Methodological Answer:

- Crystallization: Co-crystallize the compound with target proteins (e.g., sirtuins or dopamine receptors) using hanging-drop vapor diffusion. For small-molecule crystals, optimize solvents (e.g., DMSO/water) .

- Data Collection: Use synchrotron radiation (λ = 0.98 Å) for high-resolution (<1.8 Å) data. SHELX programs are recommended for structure solution and refinement .

- Contradiction Resolution: Compare electron density maps to validate hydrogen bonding (e.g., amide-O with Arg residues in sirtuins) versus proposed hydrophobic interactions .

Q. What strategies address contradictory in vivo efficacy data across animal models?

Methodological Answer:

- Pharmacokinetic Profiling: Measure plasma/tissue concentrations via LC-MS/MS to correlate exposure with effect .

- Species-Specific Metabolism: Identify metabolites using liver microsomes (human vs. rodent) to explain efficacy disparities .

- Behavioral Models: Test in both rats (e.g., apomorphine-induced climbing for D2 antagonism) and zebrafish (sirtuin-modulated developmental assays) .

Q. How can researchers validate off-target effects in complex biological systems?

Methodological Answer:

- Proteome-Wide Screening: Use thermal shift assays (CETSA) to identify unintended protein targets .

- Transcriptomics: RNA-seq of treated cells (e.g., SH-SY5Y neurons) to detect pathways altered beyond primary targets .

- CRISPR Knockout: Generate D2 receptor (DRD2) or sirtuin (SIRT1/2) KO cell lines to isolate compound-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。